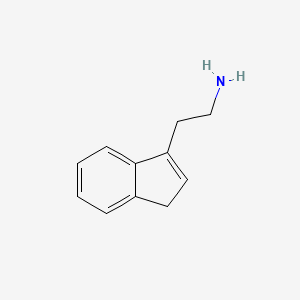

2-(1H-inden-3-yl)ethan-1-amine

Description

2-(1H-Inden-3-yl)ethan-1-amine is a substituted ethylamine derivative featuring an indene aromatic system. The indene moiety consists of a fused bicyclic structure (benzene fused to a cyclopentene ring), with the ethylamine chain attached at the 3-position.

Properties

Molecular Formula |

C11H13N |

|---|---|

Molecular Weight |

159.23 g/mol |

IUPAC Name |

2-(3H-inden-1-yl)ethanamine |

InChI |

InChI=1S/C11H13N/c12-8-7-10-6-5-9-3-1-2-4-11(9)10/h1-4,6H,5,7-8,12H2 |

InChI Key |

HROPOWFHTDKPDU-UHFFFAOYSA-N |

Canonical SMILES |

C1C=C(C2=CC=CC=C21)CCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(1H-inden-3-yl)ethan-1-amine can be synthesized through several methods. One common approach involves the reduction of indene-3-carbonitrile using lithium tetrahydridoaluminate in ethoxyethane, followed by treatment with dilute acid . Another method involves the hydrogenation of indene-3-carboxylic acid to form the corresponding alcohol, which is then converted to the amine via reductive amination .

Industrial Production Methods: Industrial production of 2-(1H-inden-3-yl)ethan-1-amine typically involves the catalytic hydrogenation of indene derivatives under controlled conditions. This process often employs palladium or platinum catalysts to achieve high yields and selectivity .

Chemical Reactions Analysis

Types of Reactions: 2-(1H-inden-3-yl)ethan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form indene-3-carboxylic acid using oxidizing agents such as potassium permanganate.

Reduction: Reduction of the compound can yield indene-3-ethanol.

Substitution: The ethanamine group can undergo nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium tetrahydridoaluminate in ethoxyethane.

Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products Formed:

Oxidation: Indene-3-carboxylic acid.

Reduction: Indene-3-ethanol.

Substitution: Various substituted indene derivatives.

Scientific Research Applications

2-(1H-inden-3-yl)ethan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1H-inden-3-yl)ethan-1-amine involves its interaction with various molecular targets. The ethanamine group can form hydrogen bonds with biological molecules, influencing their activity. The indene ring structure allows for π-π interactions with aromatic residues in proteins, potentially affecting their function . These interactions can modulate signaling pathways and cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Key Observations :

- Aromatic vs.

- Indene vs.

- Substituent Effects : Halogenation (e.g., bromo in ) or alkylation (e.g., benzyl in ) can modulate lipophilicity, metabolic stability, and target selectivity.

Pharmacologically Active Analogs

Key Observations :

- Unlike sulindac, which is a carboxylic acid derivative of indene with anti-inflammatory properties, 2-(1H-inden-3-yl)ethan-1-amine lacks an acidic moiety, likely directing it toward different biological targets .

- NBOMe compounds (e.g., 25I-NBOMe) share the ethylamine backbone but incorporate methoxybenzyl groups, demonstrating how substituents drastically alter toxicity and receptor specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.